

Dregeoside Da1: A Comprehensive Technical Overview of its Discovery and Scientific History

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Compound of Interest

Compound Name: Dregeoside Da1

Cat. No.: B1157986

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This whitepaper provides a detailed technical guide on the discovery, history, and experimental analysis of **Dregeoside Da1**, a polyhydroxypregnane glycoside isolated from *Dregea volubilis*. The information is intended for researchers, scientists, and professionals in the field of drug development, presenting a consolidated resource of the available scientific knowledge on this natural compound.

Discovery and Historical Context

Dregeoside Da1 was first identified as a novel natural product by a team of Japanese researchers, S. Yoshimura, H. Narita, K. Hayashi, and H. Mitsuhashi. Their seminal work, published in 1985 in the *Chemical & Pharmaceutical Bulletin*, detailed the isolation and structural elucidation of five new glycosides from the leaves of *Dregea volubilis* (L.) BENTH., a plant belonging to the Asclepiadaceae family.^[1] **Dregeoside Da1** was one of these newly characterized compounds.

Dregea volubilis has a history of use in traditional medicine, which likely prompted the scientific investigation into its chemical constituents. The discovery of **Dregeoside Da1** and its congeners contributed to the growing body of knowledge on pregnane glycosides, a class of compounds known for their diverse biological activities.

Physicochemical Properties

Dregeoside Da1 is a steroidal glycoside with the chemical formula C₄₂H₇₀O₁₅.^[2] Its structure consists of a pregnane-type aglycone to which a chain of sugar moieties is attached.

Property	Value
Chemical Formula	C ₄₂ H ₇₀ O ₁₅
Average Molecular Weight	815.007 g/mol
Monoisotopic Molecular Weight	814.471471554 g/mol
IUPAC Name	5-[[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-4-methoxy-6-methyloxan-2-yl]oxy]-14-(1-hydroxyethyl)-2,15-dimethyltetracyclo[8.7.0.0 ² ,7.0 ^{11,15}]heptadec-7-ene-11,16,17-triol

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of **Dregeoside Da1**, based on the original discovery publication and subsequent studies on related compounds from *Dregea volubilis*.

Isolation and Purification

The isolation of **Dregeoside Da1** was achieved through a multi-step process involving extraction and chromatography from the leaves of *Dregea volubilis*.

Protocol:

- **Extraction:** The dried leaves of *Dregea volubilis* were subjected to extraction with methanol.
- **Chromatography:** The resulting methanol extract was then subjected to a series of chromatographic separations to isolate the individual glycosides. These combined chromatographic methods included techniques such as column chromatography.^[3]

Structural Elucidation

The chemical structure of **Dregeoside Da1** was determined using a combination of spectroscopic techniques.

Protocol:

- **Spectroscopic Analysis:** The purified compound was analyzed using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.[3]
- **Data Comparison:** The obtained spectroscopic data was compared with that of known pregnane glycosides to confirm the structure.[3]

Biological Activity

Research into the biological effects of compounds from *Dregea volubilis* suggests that pregnane glycosides from this plant possess anti-inflammatory and α -glucosidase inhibitory activities.[3][4][5] While specific quantitative data for **Dregeoside Da1** is limited in the currently available literature, studies on other pregnane glycosides from the same plant provide valuable insights into its potential therapeutic properties. For instance, some pregnane glycosides from *Dregea volubilis* have shown significant α -glucosidase inhibitory activity.[6]

Quantitative Data on Related Pregnane Glycosides from *Dregea volubilis*

Compound	Assay	Activity
Volubiloside A	α -glucosidase inhibition	51.3 \pm 3.2% inhibition at 40 μ M
Drevoluoside N	α -glucosidase inhibition	50.4 \pm 3.1% inhibition at 40 μ M
Acarbose (Control)	α -glucosidase inhibition	59.8 \pm 1.6% inhibition at 40 μ M

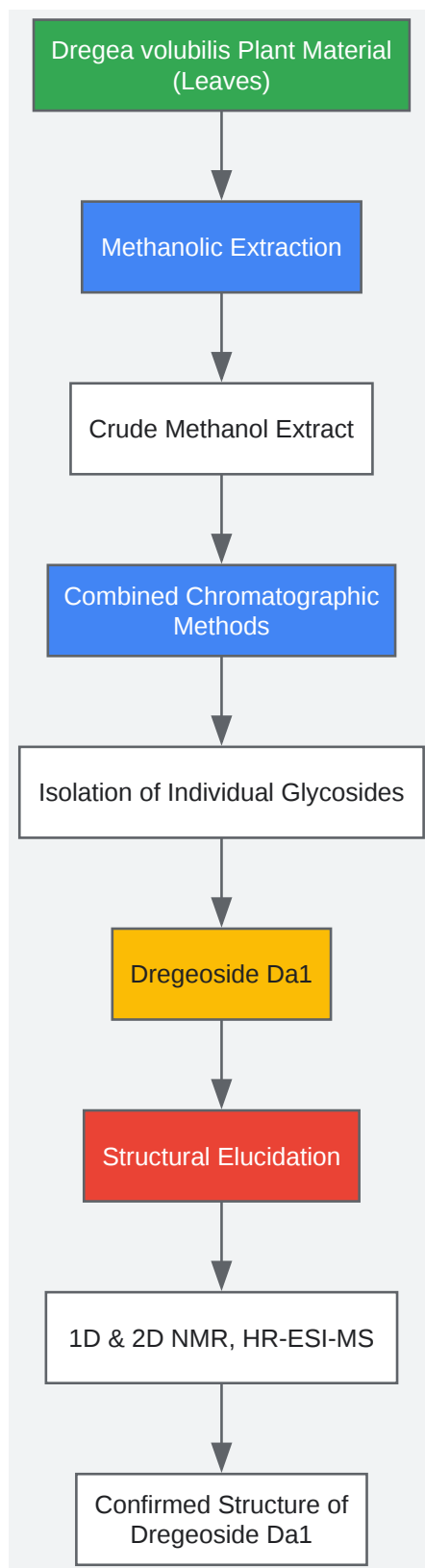
Note: This data is for compounds isolated alongside **Dregeoside Da1** and is indicative of the potential activity of this class of molecules.[3]

Synthesis

To date, there is no published literature detailing the total synthesis of **Dregeoside Da1**. The complexity of its structure, with a steroidal core and a specific arrangement of sugar moieties, presents a significant challenge for chemical synthesis.

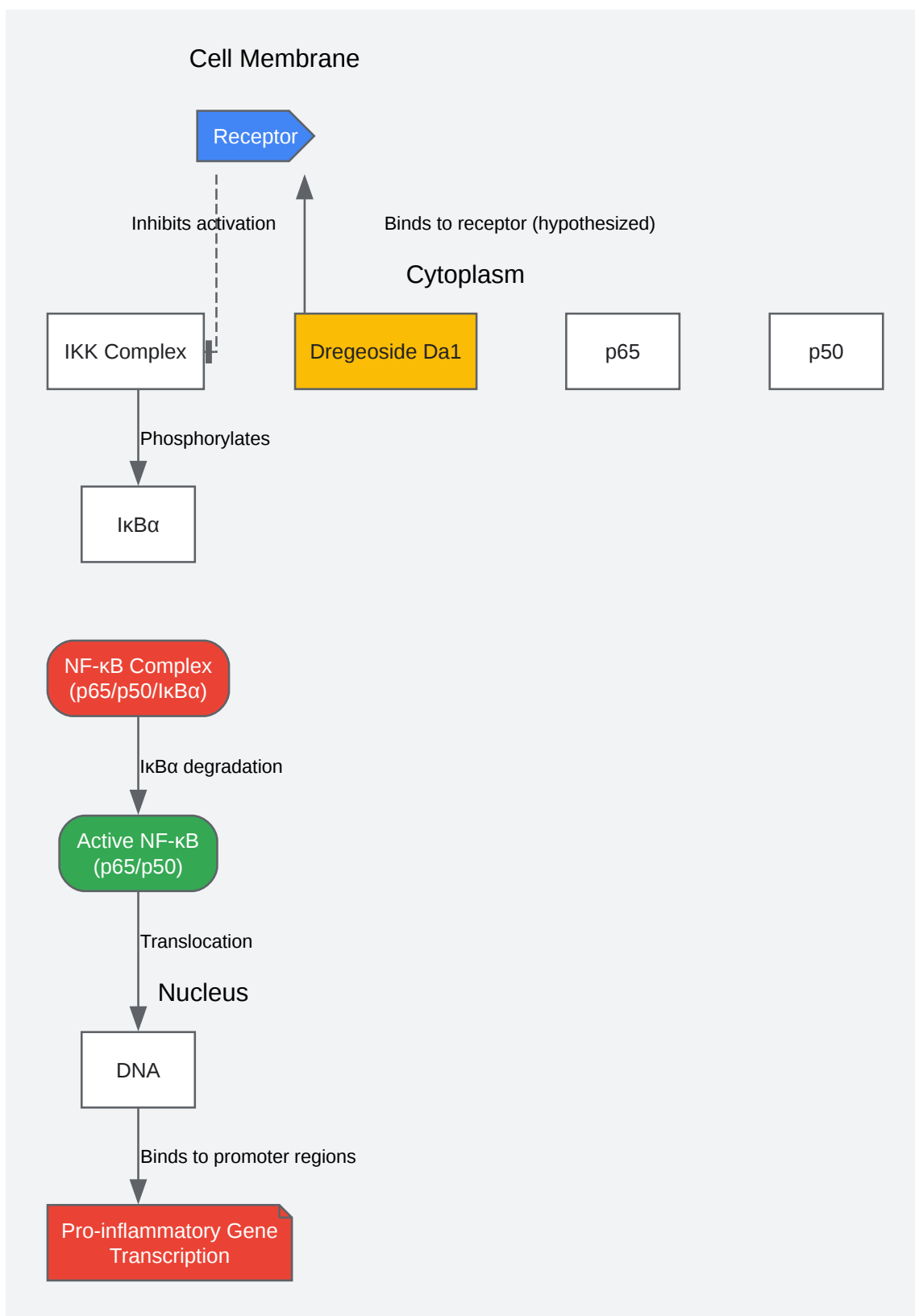
Visualizing the Discovery and Potential Mechanism

The following diagrams, generated using the DOT language, illustrate the workflow of **Dregeoside Da1**'s discovery and a hypothesized signaling pathway for its potential anti-inflammatory activity.



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Caption: Workflow of the discovery of **Dregeoside Da1**.



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Caption: Hypothesized anti-inflammatory signaling pathway of **Dregeoside Da1**.

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